(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide
Description
(E)-N-((4-Cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide is a synthetic acrylamide derivative characterized by a thiazole ring substituted with a cyclohexyl group and a 2,5-difluorophenyl moiety. The (E)-configuration of the acrylamide group ensures planar geometry, which is critical for molecular interactions in biological systems.
Properties
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2,5-difluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2OS/c20-15-7-8-16(21)14(10-15)6-9-18(24)22-11-19-23-17(12-25-19)13-4-2-1-3-5-13/h6-10,12-13H,1-5,11H2,(H,22,24)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHSHXFGRBMQT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C=CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)/C=C/C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C18H20F2N2OS
- Molecular Weight : 358.43 g/mol
The biological activity of this compound primarily involves modulation of specific biochemical pathways. The thiazole moiety is known to interact with various protein targets, influencing cellular signaling pathways critical for cell proliferation and survival.
Key Mechanisms Include :
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Modulation of Receptor Activity : Interaction with receptors such as EGFR (Epidermal Growth Factor Receptor) has been noted, leading to downstream effects on cell growth and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity in vitro. Studies have shown the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.0 | Inhibition of EGFR-mediated signaling |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
These results indicate that the compound effectively reduces cell viability in multiple cancer cell lines through distinct mechanisms.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated that apoptosis was induced significantly at concentrations above 10 µM, with increased expression of pro-apoptotic markers.
-
EGFR Inhibition in A549 Cells :
- A549 cells were exposed to the compound, resulting in a notable decrease in phosphorylation of EGFR.
- This inhibition correlated with reduced activation of downstream signaling pathways such as PI3K/AKT.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
Acrylamide Derivatives from Cannabis sativa Roots (Compounds 15 and 16)
- Structural Differences: The target compound replaces the phenolic hydroxyl groups of Compounds 15 and 16 with fluorine atoms and a cyclohexylthiazole group. Fluorination reduces polarity and enhances metabolic stability compared to the hydroxylated analogues .
- In contrast, the target compound’s fluorinated and thiazole-containing structure may favor interactions with hydrophobic enzyme pockets or transmembrane receptors .
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide
- Substituent Effects : The sulfamoyl group in this analogue introduces a strong hydrogen-bond acceptor, contrasting with the target compound’s cyclohexylthiazole moiety. Sulfonamides are often associated with antibacterial or carbonic anhydrase inhibitory activity, whereas thiazoles are linked to kinase inhibition .
- Solubility : The sulfamoyl group likely improves aqueous solubility compared to the hydrophobic cyclohexylthiazole in the target compound, which may limit bioavailability without formulation aids .
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide
- Crystallinity: The crystal structure reveals hydrogen-bonded dimers, a feature the target compound may share due to its amide group. However, the dichlorophenyl substitution (electron-withdrawing) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
